molecular formula C9H10BrClN2 B13638987 (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride

Cat. No.: B13638987
M. Wt: 261.54 g/mol
InChI Key: XYPSMJYQHVEZBS-FVGYRXGTSA-N
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Description

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride (CAS: VC18271161; C₉H₁₀BrClN₂; MW: 261.54 g/mol) is a chiral amino nitrile derivative featuring a 4-bromophenyl group, a nitrile functionality, and a protonated amine. Its stereochemistry and halogenated aromatic ring make it a candidate for medicinal chemistry, particularly in targeting neurological disorders and cancer . The compound is synthesized via nucleophilic substitution reactions, where bromine on the phenyl ring is replaced by an amino group, followed by nitrile introduction. Catalysts are often employed to enhance enantioselectivity and yield .

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1

InChI Key

XYPSMJYQHVEZBS-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC#N)N)Br.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC#N)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the reaction of phenylalanine with a bromination reagent such as iodine tetrabromide under inert atmospheric conditions to avoid unwanted by-products . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with precise control over temperature and pressure. The use of cost-effective and readily available raw materials further enhances the feasibility of industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it a valuable tool in drug development .

Comparison with Similar Compounds

Enantiomers and Stereoisomers

  • (R)-3-Amino-3-(4-bromophenyl)propanenitrile Hydrochloride: The enantiomer of the target compound. Chirality significantly impacts biological activity; for example, (S)- and (R)-forms may bind differently to enzymes or receptors.
  • Racemic Mixture (3-Amino-3-(4-bromophenyl)propanenitrile): Lacks enantiopurity, which may reduce target specificity compared to the pure (S)-form.

Halogen-Substituted Analogs

Substituents on the phenyl ring influence electronic properties, steric effects, and binding affinity. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound Biological Activity
(S)-2-Amino-3-(4-iodophenyl)propanenitrile HCl Iodine (4-position) C₉H₁₀IN₂·HCl Larger atomic size of iodine enhances receptor binding but reduces solubility. Potent anticancer activity .
(S)-2-Amino-3-(4-chlorophenyl)propanenitrile HCl Chlorine (4-position) C₉H₁₀Cl₂N₂ Smaller, more electronegative Cl alters reactivity; lower steric hindrance. Moderate antimicrobial effects .
(S)-2-Amino-3-(4-fluorophenyl)propanenitrile HCl Fluorine (4-position) C₉H₁₀FClN₂ High electronegativity increases dipole interactions; improved metabolic stability. Neuroprotective potential .
(S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl Bromine (4-position), carboxylic acid C₁₀H₁₁BrClNO₂ Replacement of nitrile with carboxylic acid alters hydrogen-bonding capacity. Proteomics research applications .

Key Trends :

  • Bromine vs. Other Halogens : Bromine’s balance of size and electronegativity provides optimal hydrophobic interactions in drug-receptor binding, making it superior to Cl/F in certain anticancer contexts .
  • Iodine Substitution : While iodine enhances binding affinity due to its polarizability, it often reduces solubility, limiting bioavailability .

Positional Isomers and Functional Group Variations

  • 3-Amino-3-(2-bromo-4-chlorophenyl)propanenitrile: Bromine and chlorine at the 2- and 4-positions, respectively. Altered steric effects may hinder binding to flat active sites compared to the target’s 4-bromo configuration .
  • 3-Amino-3-(4-chlorophenyl)propanenitrile: Lacks bromine, reducing steric bulk and electronic effects. Shows weaker anticancer activity in vitro compared to brominated analogs .
  • (S)-Methyl 3-Amino-3-(4-bromophenyl)propanoate: Nitrile replaced with an ester. Ester groups improve membrane permeability but are prone to hydrolysis, reducing in vivo stability .

Antimicrobial and Anticancer Activity

  • The target compound’s bromophenyl group enhances lipophilicity, promoting penetration into bacterial membranes. It shows comparable antimicrobial activity to chlorophenyl analogs but lower potency than iodinated derivatives .
  • In anticancer studies, bromine’s ability to stabilize charge-transfer complexes improves cytotoxicity against breast and lung cancer cell lines, outperforming fluorine- and chlorine-substituted analogs .

Neuropharmacological Potential

  • The nitrile group participates in dipole-dipole interactions with neuronal receptors, a feature absent in carboxylic acid derivatives like (S)-3-Amino-4-(4-bromophenyl)butanoic acid HCl. This makes the target compound a stronger candidate for modulating neurotransmitter release .

Biological Activity

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H12BrN2·HCl and a molecular weight of 261.55 g/mol. The presence of both amino and bromophenyl groups facilitates interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, potentially modulating their activities.

  • Enzyme Interaction : The compound may inhibit or activate enzyme functions, influencing metabolic pathways.
  • Cellular Signaling : It can interfere with cellular signaling pathways, affecting processes such as apoptosis and inflammation.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of neuroinflammation. It appears to inhibit the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases.

3. Enantioselective Biocatalysis

Research has demonstrated that (S)-3-Amino-3-(4-bromophenyl)propanenitrile can be effectively hydrolyzed by nitrile hydratase enzymes from Rhodococcus rhodochrous, showcasing its potential in biocatalytic applications . This process can yield enantiomerically pure amides, which are valuable in pharmaceutical synthesis.

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of (S)-3-Amino-3-(4-bromophenyl)propanenitrile on various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast)15
PC-3 (Prostate)20

Case Study 2: Neuroinflammation Model

In a neuroinflammation model using lipopolysaccharide (LPS)-stimulated microglia, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential therapeutic role in neurodegenerative diseases .

CytokineControl (pg/mL)Treated (pg/mL)
IL-1β25080
TNF-α30090

Applications in Research

This compound is utilized in various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Biochemical Research : To study enzyme kinetics and mechanisms involving nitrile hydratase.
  • Material Science : In the synthesis of novel materials due to its reactive functional groups.

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